molecular formula C19H21NO3 B6362982 N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol CAS No. 1263046-50-9

N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol

Cat. No.: B6362982
CAS No.: 1263046-50-9
M. Wt: 311.4 g/mol
InChI Key: OFZDNFDPUUNAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol is a compound that features the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The Fmoc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol typically involves the reaction of 9-fluorenylmethyl chloroformate with 2-(ethylamino)ethanol. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino acids are crucial .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-ethyl-N-(2-hydroxyethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-2-20(11-12-21)19(22)23-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18,21H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZDNFDPUUNAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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